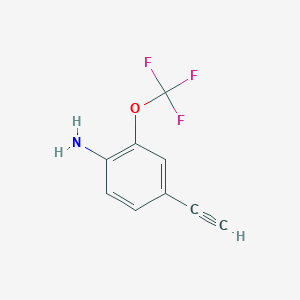
4-Amino-3-(trifluoromethoxy)phenylacetylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-3-(trifluoromethoxy)phenylacetylene is an organic compound with the molecular formula C9H6F3NO It is characterized by the presence of an amino group, a trifluoromethoxy group, and a phenylacetylene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(trifluoromethoxy)phenylacetylene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitro-3-(trifluoromethoxy)benzene.
Reduction: The nitro group is reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).
Sonogashira Coupling: The amino-substituted benzene derivative undergoes a Sonogashira coupling reaction with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-Amino-3-(trifluoromethoxy)phenylacetylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or the alkyne moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学研究应用
4-Amino-3-(trifluoromethoxy)phenylacetylene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and advanced materials.
作用机制
The mechanism of action of 4-Amino-3-(trifluoromethoxy)phenylacetylene involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, while the amino group can form hydrogen bonds with biological targets. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.
相似化合物的比较
Similar Compounds
4-(Trifluoromethoxy)phenylacetylene: Lacks the amino group, making it less versatile in biological applications.
3-Fluoro-4-(trifluoromethoxy)phenylacetylene: Contains a fluorine atom instead of an amino group, altering its reactivity and applications.
Uniqueness
4-Amino-3-(trifluoromethoxy)phenylacetylene is unique due to the presence of both an amino group and a trifluoromethoxy group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C9H6F3NO |
|---|---|
分子量 |
201.14 g/mol |
IUPAC 名称 |
4-ethynyl-2-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C9H6F3NO/c1-2-6-3-4-7(13)8(5-6)14-9(10,11)12/h1,3-5H,13H2 |
InChI 键 |
OPHDZJCEFVDJOV-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC(=C(C=C1)N)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















